molecular formula C6H4INO3 B1315778 5-Iodo-2-nitrophenol CAS No. 27783-55-7

5-Iodo-2-nitrophenol

Cat. No. B1315778
CAS RN: 27783-55-7
M. Wt: 265.01 g/mol
InChI Key: NWDXJGPGCDHUJO-UHFFFAOYSA-N
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Description

5-Iodo-2-nitrophenol is a chemical compound with the molecular formula C6H4INO3 and a molecular weight of 265.01 . It is a solid substance and is also known by the synonym 2-Hydroxy-4-iodonitrobenzene .


Molecular Structure Analysis

The InChI code for 5-Iodo-2-nitrophenol is 1S/C6H4INO3/c7-4-1-2-5(8(10)11)6(9)3-4/h1-3,9H . This code provides a specific description of the molecule’s structure.


Physical And Chemical Properties Analysis

5-Iodo-2-nitrophenol is a solid substance . It has a boiling point of 92-96°C . The compound should be stored at ambient temperature .

Scientific Research Applications

Supramolecular Structures in Chemical Compounds

Research by Garden et al. (2002) highlights the complex interplay of hydrogen bonds, iodo-nitro interactions, and aromatic pi-pi-stacking interactions in various nitrophenol derivatives. These interactions are crucial in the formation of supramolecular structures in chemicals like 2,6-diiodo-4-nitrophenol, which may have similarities with 5-Iodo-2-nitrophenol. This study provides insights into how these interactions contribute to the formation of one, two, and three-dimensional frameworks in these compounds, which is essential for understanding their chemical behavior and potential applications (Garden et al., 2002).

Electrochemical Detection and Photocatalytic Activity

Chakraborty et al. (2021) explored the use of composite nanocones for the electrochemical detection and photodegradation of 4-Nitrophenol, a compound similar to 5-Iodo-2-nitrophenol. This research demonstrates the potential of these nanocones in the detection and removal of nitrophenols from aqueous solutions, indicating a possible application of 5-Iodo-2-nitrophenol in environmental monitoring and remediation (Chakraborty et al., 2021).

Atmospheric Concentrations and Variations

Morville et al. (2006) investigated the spatial and geographical variations in atmospheric concentrations of nitrophenols, including compounds related to 5-Iodo-2-nitrophenol. This study is relevant in understanding the environmental distribution and impact of these compounds in different urban, suburban, and rural settings, which can have implications for air quality and human health (Morville et al., 2006).

Anaerobic Degradation of Phenolic Compounds

Sreekanth et al. (2009) researched the anaerobic degradation of phenolic compounds, including 4-chloro-2-nitrophenol and 2-chloro-4-nitrophenol, which are structurally related to 5-Iodo-2-nitrophenol. This study's findings are significant for understanding the biodegradation pathways of nitrophenol compounds in wastewater treatment processes (Sreekanth et al., 2009).

Solar Absorption by Nitrophenols

Hinrichs et al. (2016) explored the solar absorption properties of nitrophenols, which may include compounds like 5-Iodo-2-nitrophenol. The study highlights how different phases (gaseous, aqueous, aerosol-bound) alter their UV-vis absorption spectra. This research is relevant for understanding the environmental behavior and impacts of nitrophenols in the atmosphere (Hinrichs et al., 2016).

Safety And Hazards

5-Iodo-2-nitrophenol is classified as harmful if swallowed, in contact with skin, or if inhaled . Safety precautions include avoiding breathing dust/fume/gas/mist/vapours/spray, not eating, drinking, or smoking when using this product, and wearing protective gloves/protective clothing/eye protection/face protection .

properties

IUPAC Name

5-iodo-2-nitrophenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4INO3/c7-4-1-2-5(8(10)11)6(9)3-4/h1-3,9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWDXJGPGCDHUJO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1I)O)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4INO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70555754
Record name 5-Iodo-2-nitrophenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70555754
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

265.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Iodo-2-nitrophenol

CAS RN

27783-55-7
Record name 5-Iodo-2-nitrophenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70555754
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-Iodo-2-nitrophenol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
6
Citations
HH Hodgson - Journal of the Chemical Society (Resumed), 1927 - pubs.rsc.org
HUBNER (Ber., 1874, 7, 461) described, but did not annlyse, two iodonitrophenols, termed by him a and p, mp 90-91" and 66-67", respectively, which he obtained by iodinating o-…
Number of citations: 2 pubs.rsc.org
CS Reid, AA Farahat, X Zhu, T Pandharkar… - Bioorganic & medicinal …, 2012 - Elsevier
… Toward this end, 3-iodophenol was nitrated with sodium nitrite in glacial acetic acid to form 5-iodo-2-nitrophenol in low yield. The alkylation of the phenolic group was carried out under …
Number of citations: 25 www.sciencedirect.com
M Best, I Porth, S Hauke, F Braun, DP Herten… - Organic & …, 2016 - pubs.rsc.org
… Further alkylation with 5-iodo-2-nitrophenol and reduction of the nitro functions resulted in the diamine 3. Alkylation with methyl bromoacetate followed by Vilsmeier–Haack formylation …
Number of citations: 25 pubs.rsc.org
NH Ansari - 2017 - search.proquest.com
Total syntheses of the three naturally occurring indole alkaloids alocasin A, scalaridine A and hyrtinadine AB have been accomplished using three palladium catalyzed reactions, an …
Number of citations: 3 search.proquest.com
MM Cummings - 2013 - researchrepository.wvu.edu
Palladium-catalyzed reductive N-heteroannulation of ortho-nitrostyrenes has become a synthetically useful method for the construction of indoles and indole-based heterocycles. …
Number of citations: 2 researchrepository.wvu.edu
MG Banwell, MT Jones, DTJ Loong, DW Lupton… - Tetrahedron, 2010 - Elsevier
… Concentration of fraction A (R f =0.5) afforded 5-iodo-2-nitrophenol29, 30 (1.40 g, 20%) as bright-yellow needles, mp=94 C (lit. mp=96 C) (Found: M + radical dot , 264.9239. C 6 H 4 …
Number of citations: 45 www.sciencedirect.com

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